

# Clinical trial results of VERITAC-2 phase 3 study.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ER degrader 2 |           |
| Cat. No.:            | B12406500     | Get Quote |

An Objective Comparison of Vepdegestrant (VERITAC-2) and Fulvestrant in ER+/HER2-Advanced Breast Cancer

The landscape of treatment for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is continually evolving. The phase 3 VERITAC-2 clinical trial introduces vepdegestrant, a first-in-class oral PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, as a novel therapeutic option. This guide provides a detailed comparison of the clinical trial results for vepdegestrant versus fulvestrant, a standard-of-care selective estrogen receptor degrader (SERD), for researchers, scientists, and drug development professionals.

## **Quantitative Data Summary**

The VERITAC-2 study evaluated the efficacy and safety of vepdegestrant as a monotherapy in patients whose disease progressed following prior treatment with a cyclin-dependent kinase (CDK) 4/6 inhibitor and endocrine therapy.[1][2][3] The key findings are summarized below.

### **Efficacy: Progression-Free Survival (PFS)**

The primary endpoint of the study was progression-free survival (PFS), assessed by a blinded independent central review (BICR).[4]



| Patient<br>Population             | Vepdegestrant<br>(Median PFS) | Fulvestrant<br>(Median PFS) | Hazard Ratio<br>(95% CI) | P-value |
|-----------------------------------|-------------------------------|-----------------------------|--------------------------|---------|
| ESR1-mutant<br>(ESR1m)            | 5.0 months                    | 2.1 months                  | 0.57 (0.42–0.77)         | 0.0001  |
| Intent-to-Treat<br>(All Patients) | 3.7 months                    | 3.6 months                  | 0.83 (0.68–1.02)         | 0.0358  |

The trial met its primary endpoint in the subpopulation of patients with estrogen receptor 1 mutations (ESR1m), demonstrating a statistically significant and clinically meaningful improvement in PFS for vepdegestrant compared to fulvestrant.[1] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population. Overall survival data is not yet mature.

### **Safety: Treatment-Emergent Adverse Events (TEAEs)**

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies.

| Adverse Event Category | Vepdegestrant | Fulvestrant |
|------------------------|---------------|-------------|
| Grade ≥3 TEAEs         | 23.4%         | 17.6%       |

# Experimental Protocols VERITAC-2 Study Design

The VERITAC-2 (NCT05654623) trial was a global, randomized, phase 3 study.

- Patient Population: Eligible participants were adults (aged ≥18 years) with ER+/HER2advanced or metastatic breast cancer.
- Prior Therapies: Patients must have received one prior line of a CDK4/6 inhibitor combined with endocrine therapy, and no more than one additional line of endocrine therapy. The most recent endocrine therapy must have been administered for at least six months before disease progression.



- Exclusion Criteria: Key exclusion criteria included prior chemotherapy for advanced disease or any previous treatment with fulvestrant.
- Intervention: Patients were randomized to receive either vepdegestrant monotherapy or fulvestrant.

### **Visualizations**

# Mechanism of Action: Vepdegestrant (PROTAC ER Degrader)

Vepdegestrant is an oral PROTAC designed to harness the body's own cellular machinery to eliminate the estrogen receptor protein.



Click to download full resolution via product page

Caption: Vepdegestrant's PROTAC mechanism of action.

# **VERITAC-2 Experimental Workflow**

The logical flow of the VERITAC-2 clinical trial from patient screening to data analysis is outlined below.





Click to download full resolution via product page

Caption: High-level workflow of the VERITAC-2 Phase 3 trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Arvinas and Pfizer Report Positive Phase 3 VERITAC-2 Trial Results [synapse.patsnap.com]
- 2. Arvinas and Pfizer Announce Positive Topline Results from Phase 3 VERITAC-2 Clinical Trial | Pfizer [pfizer.com]
- 3. Arvinas and Pfizer Announce Positive Topline Results from [globenewswire.com]
- 4. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Clinical trial results of VERITAC-2 phase 3 study.].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12406500#clinical-trial-results-of-veritac-2-phase-3-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com